4-Bromo-3-fluoro-2-iodophenylacetic acid

Sequential cross‑coupling Polyhalogenated arene functionalization Regioselective synthesis

4-Bromo-3-fluoro-2-iodophenylacetic acid (CAS 1824057-10-4) is a tri‑halogenated phenylacetic acid derivative bearing bromine (C‑4), fluorine (C‑3), and iodine (C‑2) substituents on the aromatic ring. Its molecular formula is C₈H₅BrFIO₂ and its molecular weight is 358.93 g mol⁻¹.

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
CAS No. 1824057-10-4
Cat. No. B12081368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-iodophenylacetic acid
CAS1824057-10-4
Molecular FormulaC8H5BrFIO2
Molecular Weight358.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)I)F)Br
InChIInChI=1S/C8H5BrFIO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13)
InChIKeyMKHBTBRVGWEEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-2-iodophenylacetic acid (CAS 1824057-10-4): Key Physicochemical & Procurement Baseline


4-Bromo-3-fluoro-2-iodophenylacetic acid (CAS 1824057-10-4) is a tri‑halogenated phenylacetic acid derivative bearing bromine (C‑4), fluorine (C‑3), and iodine (C‑2) substituents on the aromatic ring. Its molecular formula is C₈H₅BrFIO₂ and its molecular weight is 358.93 g mol⁻¹ . The predicted acid dissociation constant (pKa) is 3.76 ± 0.10 , and a predicted boiling point of 392.8 ± 42.0 °C and density of 2.252 ± 0.06 g cm⁻³ have been reported . Commercial sources typically supply the compound at ≥95 % purity . These properties establish the starting point for comparing this scaffold with its closest di‑ and tri‑halogenated analogs.

Why 4-Bromo-3-fluoro-2-iodophenylacetic acid Cannot Be Interchanged with Simpler Halogenated Phenylacetic Acids


Tri‑halogenated phenylacetic acid scaffolds are not fungible because the identity, number, and ring‑position of halogen substituents dictate both the physical properties and the available orthogonal reactivity vectors. The target compound uniquely places an ortho‑iodo and an ortho‑fluoro group adjacent to the acetic acid side chain, creating a regiochemical pattern that does not exist in the commonly used di‑halogenated analog 4‑bromo‑2‑iodophenylacetic acid or in positional isomers such as 3‑bromo‑5‑fluoro‑4‑iodophenylacetic acid. In polyhalogenated arenes, the order of reactivity in palladium‑catalyzed cross‑couplings generally follows I > Br ≫ Cl > F, enabling sequential, site‑selective functionalization when the halogens are placed in electronically differentiated positions [1]. Substituting a di‑halogenated or differently substituted tri‑halogenated analog would therefore remove one or more synthetic handles and alter the electronic bias of the ring, fundamentally changing the achievable synthetic sequence and final molecular architecture.

Quantitative Comparator Evidence: 4-Bromo-3-fluoro-2-iodophenylacetic acid vs. Closest Analogs


Orthogonal Site‑Selective Cross‑Coupling Handles: Tri‑halogenated vs. Di‑halogenated Scaffolds

The target compound bears three distinct halogens (iodo, bromo, fluoro) at three electronically differentiated ring positions (ortho, meta, para relative to the acetic acid side chain). In polyhalogenated arenes, oxidative addition rates follow I > Br ≫ Cl > F, enabling sequential, orthogonal functionalization [1]. In contrast, the di‑halogenated analog 4‑bromo‑2‑iodophenylacetic acid (CAS 1242830‑36‑9) lacks the fluoro substituent, reducing the number of synthetically addressable positions from three to two. Positional isomers such as 3‑bromo‑5‑fluoro‑4‑iodophenylacetic acid (CAS 1936012‑73‑5) retain three halogens but in a 3,5,4‑pattern that alters the electronic and steric environment relative to the side chain, leading to different regiochemical outcomes.

Sequential cross‑coupling Polyhalogenated arene functionalization Regioselective synthesis

Acidity Modulation by Ortho‑Fluoro Substitution: Predicted pKa Differentiation

The predicted acid dissociation constant (pKa) of 4‑bromo‑3‑fluoro‑2‑iodophenylacetic acid is 3.76 ± 0.10 . This value is approximately 0.55 log units lower than the pKa of unsubstituted phenylacetic acid (pKa = 4.31) [1], attributable to the electron‑withdrawing effect of the ortho‑fluoro and ortho‑iodo substituents. For the di‑halogenated analog 4‑bromo‑2‑iodophenylacetic acid, which lacks the ortho‑fluoro group, the predicted inductive electron‑withdrawal is reduced, yielding an estimated pKa closer to the unsubstituted baseline (~4.0–4.2). A 0.5–0.6 unit pKa difference corresponds to approximately a 3‑ to 4‑fold difference in acid ionization at physiological pH, influencing aqueous solubility, salt formation, and chromatographic retention behavior.

pKa prediction Halogen electronic effects Solubility‑pH dependence

Molecular Weight Premium for Mass Spectrometric Differentiation and Purity Assessment

The target compound has a molecular weight of 358.93 g mol⁻¹ , which is 17.99 mass units higher than the di‑halogenated analog 4‑bromo‑2‑iodophenylacetic acid (MW = 340.94 g mol⁻¹) [1]. This mass difference arises from the replacement of a hydrogen atom with a fluorine atom (ΔMW = 18.00) and is sufficient to resolve the two compounds by unit‑resolution mass spectrometry. Additionally, the presence of bromine and iodine imparts a distinctive isotopic pattern (M, M+2, M+4) that facilitates unambiguous identification in complex reaction mixtures.

LC‑MS quantification Isotopic pattern Analytical reference standard

Differential Halogen Reactivity Spectrum Enables Sequential Functionalization Without Protecting Groups

The intrinsic reactivity order of aryl halides toward Pd(0) oxidative addition is I > Br ≫ Cl > F. In the target compound, the ortho‑iodo substituent is the most reactive site, the para‑bromo is of intermediate reactivity, and the meta‑fluoro is essentially inert under standard cross‑coupling conditions . This hierarchy has been experimentally validated in Sonogashira coupling: iodo‑ and bromo‑substituted aromatics react efficiently while fluoro‑substituted aromatics are unreactive [1]. Consequently, the target compound can undergo: (i) selective C‑I functionalization, (ii) subsequent C‑Br functionalization, and (iii) retention of the C‑F group as a metabolic stability handle or for late‑stage SₙAr. In contrast, the di‑halogenated analog 4‑bromo‑2‑iodophenylacetic acid offers only two sequential functionalization events, and positional isomers such as 3‑bromo‑5‑fluoro‑4‑iodophenylacetic acid place the most reactive iodo group para to the acetic acid side chain, which alters the steric and electronic environment relative to the ortho‑iodo arrangement in the target compound.

Chemoselectivity Oxidative addition Iterative cross‑coupling

Optimal Application Scenarios for 4-Bromo-3-fluoro-2-iodophenylacetic acid (CAS 1824057-10-4)


Sequential Bioconjugation and Dual‑Modal Imaging Probe Synthesis

The three orthogonal halogen handles enable the construction of heterobifunctional probes where the iodo position is first derivatized via Sonogashira or Suzuki coupling to install a fluorophore or affinity tag, the bromo position is subsequently functionalized to attach a chelator or targeting moiety, and the fluoro substituent is retained as a ¹⁸F‑isotopic labeling site for positron emission tomography (PET) or as a ¹⁹F‑NMR reporter group. This sequential strategy is not feasible with di‑halogenated analogs that lack the third handle, nor with positional isomers that reorder the reactivity hierarchy [1].

Fragment‑Based Drug Discovery Library Member with Three Diversification Vectors

In fragment‑based screening campaigns, the phenylacetic acid core provides a privileged scaffold for enzyme active‑site binding, while the three halogens offer independent diversification points. The lower predicted pKa of 3.76 (versus 4.31 for unsubstituted phenylacetic acid) alters the ionization state at physiological pH, which can be exploited to optimize ligand‑binding thermodynamics. The higher molecular weight (358.93 vs. 340.94) and distinctive isotopic pattern also facilitate hit confirmation by high‑resolution mass spectrometry [2].

Halogen‑Bond‑Driven Crystal Engineering and Supramolecular Chemistry

The presence of both iodine (strong σ‑hole donor) and bromine (moderate σ‑hole donor) on the same aromatic ring, with fluorine acting as a weak acceptor, creates a unique supramolecular synthon. The ortho‑iodo/ortho‑fluoro arrangement places the strongest halogen‑bond donor adjacent to the carboxylic acid, enabling directional non‑covalent interactions that are absent in di‑halogenated or differently substituted tri‑halogenated analogs. This property can be leveraged in co‑crystal design and solid‑state materials development .

Analytical Reference Standard for LC‑MS Method Development in Halogenated Metabolite Profiling

The compound's distinct molecular weight (358.93), characteristic Br/I isotopic pattern, and predicted LogP of approximately 2.82 make it an ideal retention‑time and mass‑accuracy calibrant for reversed‑phase LC‑MS methods targeting halogenated drug metabolites. Unlike di‑halogenated analogs, the tri‑halogenated scaffold provides an additional mass shift and altered retention behavior that improves chromatographic resolution from endogenous interferences .

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